molecular formula C12H10FNO2S B1452639 2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1094423-44-5

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1452639
CAS No.: 1094423-44-5
M. Wt: 251.28 g/mol
InChI Key: SWVRUVKWCNRFEZ-UHFFFAOYSA-N
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Description

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of 4-fluorobenzyl bromide with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}ethanol
  • **2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}propanoic acid
  • **2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}butanoic acid

Uniqueness

2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety and the fluorine atom on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)5-11-14-10(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRUVKWCNRFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

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